

Spectroscopic and Structural Elucidation of 1,2-Dihydroquinolin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dihydroquinolin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1,2-Dihydroquinolin-3-amine**. Due to the limited availability of published experimental data for this specific molecule, this document compiles predicted spectroscopic values and data from closely related analogs. It also outlines general experimental protocols for the synthesis and characterization of such compounds, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to 1,2-Dihydroquinolin-3-amine

1,2-Dihydroquinolin-3-amine belongs to the dihydroquinoline class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules and natural products. The presence of an amine group at the 3-position makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound and its derivatives.

Spectroscopic Data

While a complete, publicly available dataset for **1,2-Dihydroquinolin-3-amine** is scarce, the following tables summarize the expected and observed spectroscopic data based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1,2-Dihydroquinolin-3-amine**. The expected chemical shifts in ^1H and ^{13}C NMR are influenced by the aromatic ring, the dihydro-pyridine moiety, and the amine substituent.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1,2-Dihydroquinolin-3-amine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~3.4-3.6	d	~11-12
H-2	~4.1-4.3	q	~7
Aromatic-H	~6.5-7.5	m	-
NH ₂	~3.5-5.0	br s	-
NH	~5.0-6.0	br s	-

Note: Predicted values are based on general chemical shift ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1,2-Dihydroquinolin-3-amine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~40-50
C-3	~140-150
C-4	~30-40
Aromatic-C	~115-145

Note: These are estimated chemical shift ranges.

For comparison, a study on novel 1,2-dihydroquinolinehydrazonopropanoate derivatives reported detailed ^1H and ^{13}C NMR data for compounds with a similar core structure[1]. For

instance, in one derivative, the H-3 proton appeared as a singlet at 6.17 ppm, and the C-3 carbon resonated at 93.05 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **1,2-Dihydroquinolin-3-amine**, the key vibrational bands are associated with the N-H and C-N bonds of the amine group, as well as the aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Frequencies for **1,2-Dihydroquinolin-3-amine**

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Symmetric & Asymmetric Stretch	3250-3400	Medium
N-H (Amine)	Bend	1580-1650	Medium
C-N	Stretch	1250-1335	Medium-Strong
Aromatic C-H	Stretch	3000-3100	Medium
Aromatic C=C	Stretch	1450-1600	Medium

Primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region[2][3]. The N-H bending vibration is expected in the 1580-1650 cm⁻¹ range[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1,2-Dihydroquinolin-3-amine** (C₉H₁₀N₂), the expected molecular weight is approximately 146.19 g/mol .

Table 4: Expected Mass Spectrometry Data for **1,2-Dihydroquinolin-3-amine**

Ion	m/z (expected)	Description
[M] ⁺	146	Molecular Ion
[M+H] ⁺	147	Protonated Molecular Ion (in ESI-MS)

The fragmentation pattern in Electron Ionization (EI) MS would likely involve the loss of small molecules such as HCN or NH₃, and cleavage of the dihydroquinoline ring. The molecular ion of the closely related 3-Aminoquinoline has been observed at m/z 144[4].

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 1,2-dihydroquinoline derivatives, adapted from published literature.

General Synthesis of 1,2-Dihydroquinolines

Several methods have been reported for the synthesis of the 1,2-dihydroquinoline scaffold[5] [6]. A common approach involves the cyclization of N-substituted anilines. For instance, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes has been shown to be an effective method for synthesizing 1,2-dihydroquinolines[5].

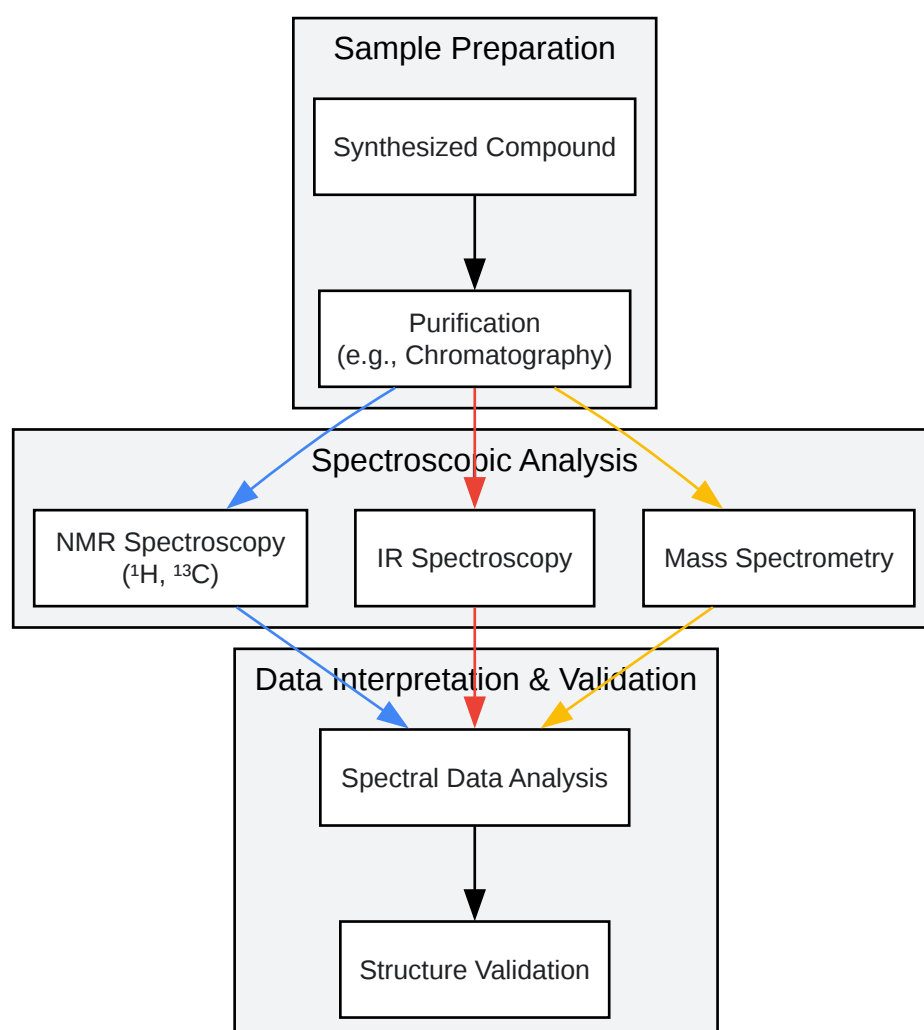
Example Protocol:

- A solution of the appropriate N-substituted 2-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) is prepared.
- A catalyst, such as a hydrazine derivative (e.g., 0.2 eq), is added to the solution.
- The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **1,2-Dihydroquinolin-3-amine**.

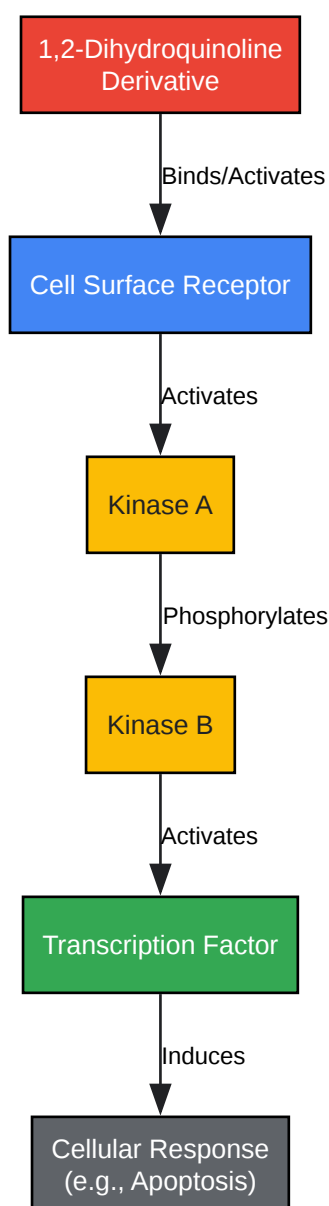


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Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

While not directly applicable to the spectroscopic data of a small molecule itself, understanding the potential biological targets is crucial for drug development. Dihydroquinoline derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction of a dihydroquinoline-based drug candidate with a generic cellular signaling pathway.



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Caption: Hypothetical drug-target interaction pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **1,2-Dihydroquinolin-3-amine** for researchers and professionals in the field of drug development. While direct experimental data remains limited, the compiled information from analogous structures and established spectroscopic principles offers a robust starting point for the characterization and further investigation of this and related compounds. The outlined experimental workflows provide practical guidance for the synthesis and analysis of novel dihydroquinoline derivatives.

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